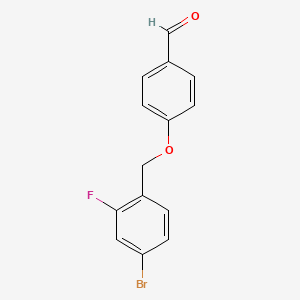

4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde

Description

4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is a benzaldehyde derivative characterized by a benzyloxy substituent at the para position of the aldehyde group, with additional bromo and fluoro substituents on the benzyl ring (positions 4 and 2, respectively). Its synthesis typically involves nucleophilic substitution reactions between 4-hydroxybenzaldehyde and halogenated benzyl halides under basic conditions, as exemplified by related compounds in the literature .

Key structural features include:

- Aldehyde group: Reactive site for condensation or nucleophilic addition.

- Benzyloxy substituent: Introduces steric bulk and modulates electronic properties.

- Halogen substituents (Br, F): Enhance electrophilicity and influence metabolic stability.

Properties

IUPAC Name |

4-[(4-bromo-2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXJELRDYFRUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-bromo-2-fluorobenzyl alcohol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the aldehyde group of benzaldehyde.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 4-(4-Bromo-2-fluorobenzyloxy)benzoic acid.

Reduction: 4-(4-Bromo-2-fluorobenzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Bromine and fluorine substituents increase electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation) .

- The trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde enhances lipophilicity and metabolic resistance, making it valuable in agrochemicals .

Steric Effects :

- Bulky substituents (e.g., benzyloxy) reduce reaction rates in sterically demanding environments compared to simpler analogs like 4-bromobenzaldehyde .

Biological Activity :

- Benzaldehyde derivatives with piperazine or thiazolylhydrazone moieties exhibit acetylcholinesterase (AChE) inhibitory activity, though 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde’s specific bioactivity remains underexplored .

Biological Activity

4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine and a fluorine atom on the aromatic ring, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is C14H11BrF O2. Its structure includes an aldehyde functional group, which is known to participate in various chemical reactions, including nucleophilic attacks and condensation reactions.

Biological Activity Overview

Research indicates that 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines. The compound may induce apoptosis (programmed cell death) or inhibit cell proliferation through specific molecular pathways.

The biological activity of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde can be attributed to its ability to interact with specific molecular targets within cells. The oxime group can act as a nucleophile, forming stable complexes with electrophilic centers in enzymes or receptors, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde, highlighting its potential as a lead compound in drug development.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Archiv der Pharmazie, derivatives of benzaldehyde were synthesized and tested for their ability to inhibit aldose reductase (ARL2), an enzyme implicated in diabetic complications. The findings indicated that certain derivatives exhibited submicromolar inhibitory efficacy, suggesting that 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde could be explored further for its potential therapeutic applications against diabetes-related complications .

Comparison with Similar Compounds

The biological activity of 4-(4-Bromo-2-fluorobenzyloxy)benzaldehyde can be compared with similar compounds to understand its unique properties better:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | Lacks oxime group | Moderate antimicrobial effects |

| 2-Fluorobenzaldehyde | Similar structure without bromine | Limited anticancer activity |

| 4-Bromo-2-fluoroaniline | Oxime group replaced with amine | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.